N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-13(15-7-6-14(19)10-16(15)20)23(2)11-17(24)22-18(12-21)8-4-3-5-9-18/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICZGHGGIYCPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)CC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Introduction of the dichlorophenyl group: The intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorophenyl group.
Formation of the final product: The resulting compound is then reacted with methylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to specific receptors: The dichlorophenyl group may interact with certain receptors, modulating their activity.
Inhibiting enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound may affect various signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features and molecular properties of the target compound with its analogs:
Computational Insights
For example, analogs with dichlorophenyl groups often show affinity for hydrophobic pockets in enzyme active sites .
Biological Activity
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic use.
Structure and Properties
The compound features a complex structure characterized by:
- A cyanocyclohexyl moiety
- An acetanilide backbone
- A dichlorophenyl substituent
This structural arrangement is believed to contribute to its biological activity through interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in cancer cell survival and resistance to chemotherapy. Compounds similar to this compound have shown promise as HO-1 inhibitors, which may enhance the efficacy of existing cancer treatments by reducing tumor cell invasiveness and promoting apoptosis .
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to pain and inflammation. Its structural analogs have been studied for their affinity towards cannabinoid receptors, suggesting potential applications in pain management .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating various acetamide derivatives, this compound was highlighted for its ability to inhibit U87MG glioblastoma cells effectively. The study employed both in vitro assays and molecular modeling to elucidate the compound's mechanism, confirming its role as a potent HO-1 inhibitor .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of compounds similar to this compound. This research suggested that these compounds could modulate neurotransmitter systems involved in pain perception, indicating potential use as analgesics or anti-inflammatory agents .
Q & A
Basic: What synthetic strategies are effective for synthesizing N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide?
A multi-step approach is typically employed:
Alkylation : Reacting intermediates like 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide with a cyanocyclohexyl precursor in dimethylformamide (DMF) using potassium carbonate as a base at 70–80°C .
Coupling : Introducing the methylamino group via nucleophilic substitution or reductive amination.
Purification : Column chromatography or recrystallization to isolate the product.
Monitoring : Thin-layer chromatography (TLC) for reaction progress .
Key reagents : DMF, potassium carbonate, and halogenated intermediates .
Basic: How is structural integrity confirmed post-synthesis?
- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination .
- Spectroscopy :
- Infrared (IR) : Validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between in silico docking predictions and in vivo anticonvulsant efficacy?
Validate docking parameters : Ensure force fields and binding site definitions align with experimentally resolved structures (e.g., GABAA receptor PDB entries) .
Pharmacokinetic factors : Assess metabolic stability (e.g., cytochrome P450 assays) and blood-brain barrier (BBB) penetration using logP/logD calculations .
In vivo models : Use PTZ-induced seizure models to correlate computational predictions with mortality rates and seizure latency .
Advanced: What structure-activity relationships (SAR) govern anticonvulsant activity?
- Cyano group : The 1-cyanocyclohexyl moiety enhances lipophilicity, improving BBB penetration .
- Dichlorophenyl substitution : 2,4-Dichloro positioning maximizes steric and electronic interactions with GABAA receptor pockets .
- Methylaminoacetamide backbone : Critical for hydrogen bonding with GABA-AT active sites .
Limitation : Benzyl substituents on the quinazolinone ring reduce activity due to increased molecular weight (>500 Da), violating Lipinski’s rules .
Basic: What in vitro assays are recommended for initial biological screening?
- Receptor binding : Radioligand displacement assays for GABAA receptor affinity .
- Enzyme inhibition : GABA transaminase (GABA-AT) activity assays using fluorogenic substrates .
- Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out off-target effects .
Advanced: How to optimize pharmacokinetic properties like solubility and metabolic stability?
Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the cyclohexyl ring to enhance aqueous solubility .
Prodrug strategies : Mask the cyanide group with enzymatically cleavable protectors (e.g., ester prodrugs) .
Metabolic profiling : Liver microsome assays to identify vulnerable sites (e.g., methylamino oxidation) and block degradation .
Advanced: What computational methods are robust for target identification?
Molecular docking : AutoDock Vina or Schrödinger Glide to screen GABA targets (e.g., GABAA α1β2γ2 subtype) .
Molecular dynamics (MD) : 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .
Pharmacophore modeling : Align with reference ligands (e.g., diazepam) to identify critical interaction points .
Advanced: How to address low correlation between in vitro binding affinity and in vivo efficacy?
Protein binding assays : Measure free compound concentration using equilibrium dialysis .
Metabolite identification : LC-MS/MS to detect active/inactive metabolites .
Dose optimization : Adjust dosing regimens in animal models to account for rapid clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
